![molecular formula C10H13NO5 B1416152 N-hydroxy-2,4,5-trimethoxybenzamide CAS No. 1092291-44-5](/img/structure/B1416152.png)
N-hydroxy-2,4,5-trimethoxybenzamide
Overview
Description
“N-hydroxy-2,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C10H13NO5 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “N-hydroxy-2,4,5-trimethoxybenzamide” involves several steps and is typically carried out in a laboratory setting . The starting material is usually ethyl acrylate ester derivative . The process is confirmed by elemental microanalysis, 1H-NMR, and 13C-NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of “N-hydroxy-2,4,5-trimethoxybenzamide” is determined by its molecular formula, C10H13NO5 . The InChI code for this compound is 1S/C10H13NO5/c1-14-7-5-9 (16-3)8 (15-2)4-6 (7)10 (12)11-13/h4-5,13H,1-3H3, (H,11,12) .Physical And Chemical Properties Analysis
“N-hydroxy-2,4,5-trimethoxybenzamide” is a powder at room temperature . Its molecular weight is 227.22 .Scientific Research Applications
Potential Memory Enhancers
N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers. Specifically, certain derivatives showed acetylcholinesterase-inhibiting activity and a dose-dependent increase in percent retention, indicating a possible use in enhancing memory and cognitive functions. Compound 10a, in particular, exhibited significant retention compared to piracetam and demonstrated stable binding towards acetylcholinesterase through in silico studies (Piplani et al., 2018).
Antitumor Activity
Some derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been identified for their antitumor activity. Trimidox, an analog of this compound, has been shown to inhibit ribonucleotide reductase activity, demonstrating a potential application in chemotherapy for cancer treatment (Szekeres et al., 2004).
Histone Deacetylase Inhibition
Derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been designed and synthesized to inhibit histone deacetylases. This inhibition is associated with anticancer properties, as evidenced by the potent antiproliferative activity against certain cancer cell lines. The compounds induced cell-cycle arrest at the G2 phase, marking their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).
Electrochemical Applications
N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been utilized in the development of biosensors. A study describes the use of a novel modified carbon paste electrode for the electrocatalytic determination of glutathione, indicating its potential application in the field of biosensors and bioelectronics (Karimi-Maleh et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-hydroxy-2,4,5-trimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDEBVCTQMTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2,4,5-trimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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